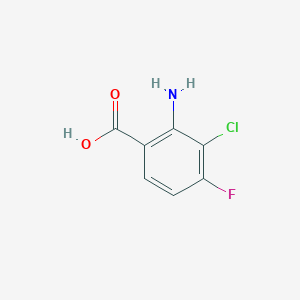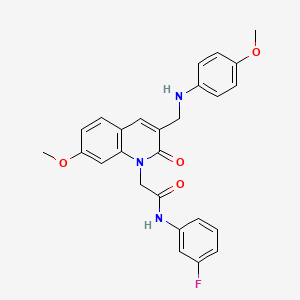
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-fluoro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It is listed in various chemical databases and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluoro-4-methoxyphenyl)methanol” consists of a phenyl ring substituted with bromo, fluoro, methoxy, and hydroxyl groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
“(5-Bromo-2-fluoro-4-methoxyphenyl)methanol” has a molecular weight of 235.05 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol: serves as a key intermediate in the synthesis of therapeutic compounds. For instance, it is used in the manufacturing process of SGLT2 inhibitors , which are a class of medications used for diabetes treatment . The compound’s halogenated structure makes it a valuable precursor in the creation of these inhibitors, which help control blood sugar levels by preventing glucose reabsorption in the kidneys.
Organic Synthesis Research
In organic chemistry, this compound is utilized for the synthesis of complex molecules. Its bromo and fluoro groups are particularly reactive, allowing for subsequent transformations such as cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .
Material Science
The compound’s unique structure enables its use in material science, particularly in the development of fluorinated polymers . These polymers exhibit high resistance to solvents, acids, and bases due to the presence of fluorine atoms, making them suitable for harsh chemical environments .
Analytical Chemistry
In analytical chemistry, (5-Bromo-2-fluoro-4-methoxyphenyl)methanol can be used as a standard or reference compound in various chromatographic techniques to identify or quantify substances within a sample .
Agricultural Chemistry
The bromo and fluoro substituents of the compound may be exploited in the design of novel agrochemicals, such as pesticides or herbicides. These halogenated compounds often have enhanced biological activity and stability, making them effective in protecting crops .
Fluorescent Probes Development
Due to its structural properties, this compound could be modified to serve as a fluorescent probe in biochemistry and cell biology studies. Fluorescent probes are essential tools for visualizing and tracking biological processes in real-time .
Anticancer Research
Halogenated compounds like (5-Bromo-2-fluoro-4-methoxyphenyl)methanol are often investigated for their potential anticancer properties. They can be used to synthesize molecules that may interfere with the growth and proliferation of cancer cells .
Environmental Science
This compound could also be used in environmental science research to study the degradation of halogenated organic compounds in the environment and their potential impact on ecosystems .
Mécanisme D'action
Target of Action
A structurally similar compound, 5-(2-fluoro-4-[11c]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2h-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a pet imaging ligand for metabotropic glutamate receptor 2 (mglur2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
Based on the related compound mentioned above, it could potentially act as a negative allosteric modulator (nam) of mglur2 . NAMs bind to a site different from the active site of the receptor and decrease the receptor’s activity in the presence of an agonist .
Biochemical Pathways
If it acts similarly to the related compound, it may influence the glutamatergic system via modulation of mglur2 . This could potentially affect various downstream effects related to neuropsychiatric disorders and conditions.
Result of Action
If it acts similarly to the related compound, it could potentially modulate the activity of mGluR2, influencing the glutamatergic system and potentially having effects on neuropsychiatric disorders and conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXTBZHKBZULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)
![4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2960532.png)

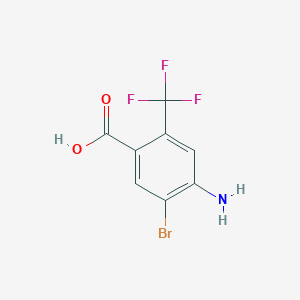
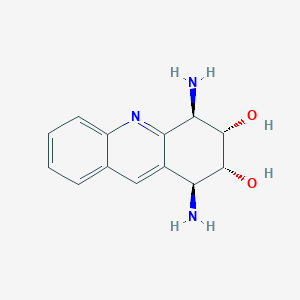
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
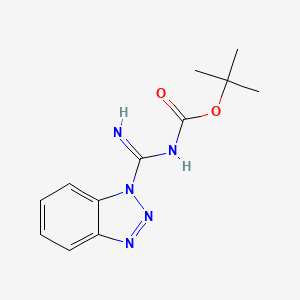
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)
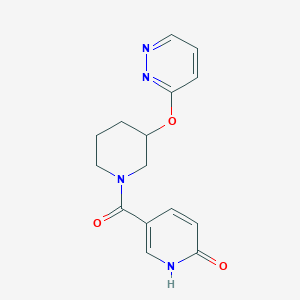
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
